Physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride
Physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N,2-diphenylacetamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride (PubChem CID: 51051936). As a member of the alpha-amino amide family, this compound holds potential as a key intermediate in synthetic chemistry and a scaffold in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights grounded in authoritative references. The guide follows a logical progression from fundamental identification and synthesis to in-depth analytical characterization, ensuring a self-validating framework for scientific integrity.
Introduction and Chemical Identity
2-amino-N,2-diphenylacetamide hydrochloride is a chiral organic compound featuring a core acetamide structure substituted with a phenyl group on the amide nitrogen and both an amino group and a phenyl group at the alpha-carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation studies. Its structure presents multiple points for functionalization, rendering it a versatile building block in medicinal chemistry. Analogous phenylacetamide structures have been investigated for a range of biological activities, including as inhibitors of Slack potassium channels and as potential analgesic agents.[1][2]
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | (amino(phenyl)acetyl)aniline;hydrochloride | - |
| Synonyms | 2-amino-N,2-diphenylacetamide HCl | - |
| CAS Number | 724-91-4 (Free Base) | [3] |
| Molecular Formula | C₁₄H₁₅ClN₂O | - |
| Molecular Weight | 262.74 g/mol | - |
| Chemical Structure | (Structure drawn for clarity) | |
| InChI Key (Free Base) | SKOVXWGCQMGKQB-UHFFFAOYSA-N | [4] |
| SMILES (Free Base) | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | [4] |
Synthesis and Purification
The synthesis of 2-amino-N,2-diphenylacetamide hydrochloride is typically achieved through a multi-step process culminating in the formation of the hydrochloride salt. A logical and common synthetic strategy involves the coupling of an activated carboxylic acid with an amine, followed by salt formation.
Proposed Synthetic Pathway
A robust method begins with 2-amino-2-phenylacetic acid, which is first protected (e.g., with a Boc group) and then coupled with aniline using a standard peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The resulting protected intermediate is then deprotected under acidic conditions, which simultaneously yields the final hydrochloride salt.
Experimental Protocol: Salt Formation
Trustworthiness through Purity: The final salt formation and purification step is critical for ensuring the removal of reagents and byproducts, yielding a product suitable for analytical and biological studies.
-
Dissolution: Dissolve the crude 2-amino-N,2-diphenylacetamide free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The causality here is the protonation of the basic primary amine by HCl to form the ionic, less soluble hydrochloride salt.
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Isolation: Collect the resulting precipitate by vacuum filtration.
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Washing: Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and non-polar impurities.
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Drying: Dry the purified solid under vacuum to yield the final 2-amino-N,2-diphenylacetamide hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Core Physicochemical Data
| Property | Predicted/Observed Value | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid | Based on related phenylacetamide compounds which are typically solids. |
| Melting Point | > 200 °C (Predicted) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases due to strong ionic lattice forces. For comparison, the related N,2-diphenylacetamide (lacking the amino group) melts at 118 °C.[5] |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The ionic nature of the hydrochloride salt confers solubility in polar, protic solvents capable of solvating the ammonium cation and chloride anion. |
| pKa | ~7.5 - 8.5 (Predicted, for the conjugate acid -NH₃⁺) | The pKa of the conjugate acid of the primary alpha-amino group is expected to be lower than that of simple alkyl amines (~10-11) due to the electron-withdrawing effects of the adjacent phenyl and amide groups. This value is critical for predicting the ionization state at physiological pH (7.4). General pKa data provides context for this estimation.[6] |
Analytical Characterization and Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-amino-N,2-diphenylacetamide hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise in Interpretation: NMR provides definitive information about the carbon-hydrogen framework of the molecule.
Protocol:
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, NH₃⁺).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Expected Spectral Features:
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¹H NMR (DMSO-d₆):
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δ 9.0-10.0 ppm: A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.
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δ 8.5-9.5 ppm: A singlet for the amide proton (-NH-).
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δ 7.0-7.8 ppm: A complex multiplet region integrating to 10 protons, representing the two distinct phenyl rings.
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δ 5.5-6.0 ppm: A singlet for the methine proton (-CH-).
-
-
¹³C NMR (DMSO-d₆):
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δ ~168-172 ppm: Amide carbonyl carbon (C=O).
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δ ~120-140 ppm: Multiple signals for the 12 aromatic carbons.
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δ ~55-60 ppm: Methine carbon (-CH-).
-
Mass Spectrometry (MS)
Validating Molecular Weight: MS confirms the molecular weight of the parent molecule.
Protocol:
-
Technique: Electrospray ionization (ESI) in positive ion mode is the method of choice, as it is well-suited for pre-charged or easily ionizable molecules.
-
Analysis: Analyze via direct infusion or coupled with a liquid chromatography system (LC-MS).
Expected Data: The mass spectrum will detect the cationic form (the free base). The primary expected ion is the protonated molecule [M+H]⁺.
-
Calculated Monoisotopic Mass (for C₁₄H₁₅N₂O⁺): 227.1184 m/z
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Observed Ion: A prominent peak at m/z ≈ 227.12. Predicted collision cross-section data for the [M+H]⁺ ion is approximately 150.9 Ų.[4]
Infrared (IR) Spectroscopy
Functional Group Fingerprinting: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
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~3200-3400 cm⁻¹: N-H stretching vibrations (amide).
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~2800-3100 cm⁻¹ (broad): N-H stretching from the -NH₃⁺ group, often overlapping with C-H stretches.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~1670-1690 cm⁻¹: Amide I band (C=O stretching). This is a strong, characteristic peak.
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~1510-1550 cm⁻¹: Amide II band (N-H bending).
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
High-Performance Liquid Chromatography (HPLC)
Quantitative Purity Assessment: HPLC is the gold standard for determining the purity of pharmaceutical compounds.
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile (or methanol) with an acidic modifier (0.1% trifluoroacetic acid or 0.1% formic acid). The acid modifier ensures consistent protonation of the analyte and sharp peak shapes.
-
Detection: UV detection at a wavelength where the phenyl groups absorb strongly, typically around 254 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Stability and Storage
Storage: 2-amino-N,2-diphenylacetamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Stability: As a hydrochloride salt, it is generally more stable to air oxidation than the corresponding free base. However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Formal stability studies should be conducted under ICH guidelines to establish a retest date.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. PubChem. Retrieved from [Link]
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- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Supporting Information. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from a relevant scientific journal source.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]
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Khan, A. K., & Husain, A. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-n,n-diphenylacetamide hydrochloride (C14H14N2O). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10615, N,N-Diphenylacetamide. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]
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NIST. (n.d.). Acetamide, N,N-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide - Optional[13C NMR]. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]
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Weaver, C. D., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Medicinal Chemistry Letters, 6(10), 1095–1100. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
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Figure 1. 2D Structure of 2-amino-N,2-diphenylacetamide.

